molecular formula C17H23FN2O3S B4615365 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4615365
M. Wt: 354.4 g/mol
InChI Key: CWFMBFDXJSWWHW-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a fluorophenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including alkylation, sulfonylation, and amide formation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine
  • 2-(1-Cyclohexenyl)cyclohexanone
  • 1-Acetyl-1-cyclohexene

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of a cyclohexene ring, a fluorophenyl group, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, while the methylsulfonyl group can improve its solubility and stability .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMBFDXJSWWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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